

N4-Acetylcytidine triphosphate sodium mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

N4-Acetylcytidine triphosphate
sodium

Cat. No.:

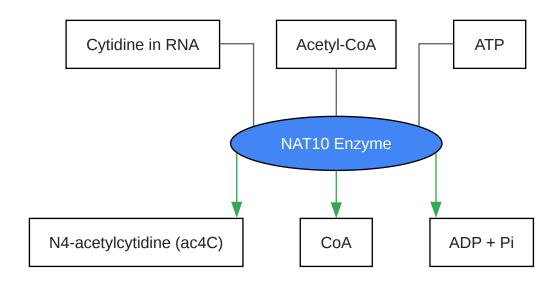
B8117531

Get Quote

An In-depth Technical Guide to the Mechanism of Action of N4-Acetylcytidine

For Researchers, Scientists, and Drug Development Professionals

Abstract


N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification that plays a critical role in regulating gene expression and cellular function across all domains of life. While N4-acetylcytidine triphosphate (ac4CTP) serves as the substrate for the in vitro synthesis of ac4C-modified RNA, the "mechanism of action" discussed herein refers to the functional consequences of the ac4C modification within an RNA molecule. This modification is enzymatically installed by N-acetyltransferase 10 (NAT10) in vivo. The presence of ac4C in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and primary microRNAs (pri-miRNAs), profoundly impacts RNA stability, translation efficiency, and structural integrity. Dysregulation of ac4C modification is increasingly implicated in human diseases, particularly cancer, making NAT10 a potential therapeutic target. This guide provides a detailed overview of the core mechanisms of ac4C, experimental protocols for its detection, and its applications in drug development.

The Enzymatic Basis of N4-acetylcytidine Formation

In eukaryotes, the primary enzyme responsible for catalyzing the formation of ac4C is N-acetyltransferase 10 (NAT10).[1][2][3][4] NAT10 is an ATP-dependent RNA acetyltransferase

that utilizes acetyl-CoA to transfer an acetyl group to the N4 position of cytidine residues within specific RNA sequences.[5] This enzymatic process is fundamental to all downstream functions of ac4C.

Click to download full resolution via product page

Caption: Enzymatic formation of N4-acetylcytidine by NAT10.

Core Mechanisms of Action

The acetylation of cytidine confers unique biochemical properties that modulate RNA function through several key mechanisms.

Enhancement of RNA Stability

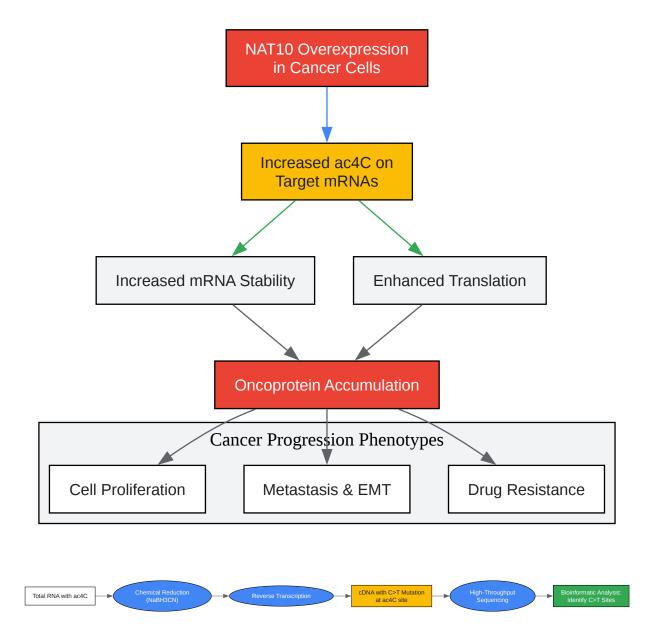
The addition of an acetyl group to cytidine enhances the structural integrity of RNA molecules. [6] This modification can protect RNA from degradation by cellular nucleases, thereby increasing the half-life of the transcript.[7] This is a critical factor for both endogenous RNAs and synthetic mRNA therapeutics. In long non-coding RNAs (IncRNAs), for instance, NAT10-mediated ac4C modification has been shown to promote stabilization and increase expression levels.[7]

Increased Translational Efficiency

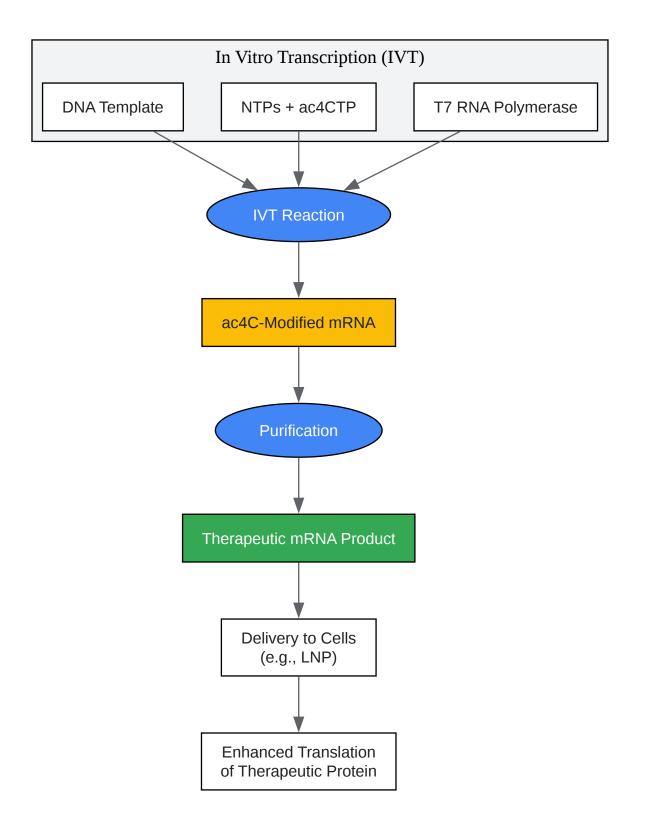
The presence of ac4C in mRNA is strongly correlated with increased protein translation.[8][9] [10] This modification, particularly when located in the coding sequence (CDS) or 5'

untranslated region (UTR), can facilitate more efficient ribosome binding and initiation.[6] By promoting translation, ac4C plays a vital role in regulating the expression of key proteins involved in various cellular processes.

Regulation of RNA Structure and Biogenesis


ac4C is integral to the structure and function of non-coding RNAs.

- rRNA: In 18S rRNA, ac4C is crucial for proper ribosome assembly and function.[3][7] Its
 absence can lead to defects in rRNA processing and a reduction in translational capacity.[5]
- tRNA: ac4C is often found in the anticodon loop of tRNAs, such as tRNA-Ser and tRNA-Leu, where it ensures accurate codon recognition and maintains translational fidelity.[2][7]
- pri-miRNA: Recent studies have shown that NAT10 acetylates primary microRNAs (pri-miRNAs). This ac4C modification enhances the interaction between the pri-miRNA and the DGCR8 microprocessor component, promoting the processing of pri-miRNAs into precursor miRNAs (pre-miRNAs) and thus increasing the biogenesis of mature miRNAs.[11][12]


Role in Disease and Signaling Pathways

Dysregulation of NAT10 and the subsequent alteration in ac4C levels are linked to numerous human diseases, most notably cancer.[1][4][8] NAT10 is often overexpressed in malignant tumors and can act as an oncogene by enhancing the stability and translation of cancer-promoting transcripts.[8]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. RNA N4-acetylcytidine modification and its role in health and diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of NAT10 as ac4C writer in diseases PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role and mechanism of NAT10-mediated ac4C modification in tumor development and progression PMC [pmc.ncbi.nlm.nih.gov]
- 7. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. N4-Acetyl-CTP, Nucleotides for mRNA Modification Jena Bioscience [jenabioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. N4-acetylcytidine modifies primary microRNAs for processing in cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N4-Acetylcytidine triphosphate sodium mechanism of action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8117531#n4-acetylcytidine-triphosphate-sodiummechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com